molecular formula C9H10O4S B11718648 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid

3,4-dihydro-2H-1-benzopyran-6-sulfonic acid

Cat. No.: B11718648
M. Wt: 214.24 g/mol
InChI Key: ZCDMGFHZKGALMR-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1-benzopyran-6-sulfonic acid is an organic compound with the molecular formula C₉H₁₀O₄S. It is a derivative of benzopyran, featuring a sulfonic acid group at the 6-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid typically involves the sulfonation of 3,4-dihydro-2H-1-benzopyran. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 6-position .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1-benzopyran-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dihydro-2H-1-benzopyran-6-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-1-benzopyran-6-sulfonic acid is unique due to its sulfonic acid group, which imparts specific chemical reactivity and potential biological activities not found in its analogs. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-6-sulfonic acid

InChI

InChI=1S/C9H10O4S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,10,11,12)

InChI Key

ZCDMGFHZKGALMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)O)OC1

Origin of Product

United States

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